molecular formula C8H13N3O B15275547 {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine

{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine

Cat. No.: B15275547
M. Wt: 167.21 g/mol
InChI Key: ZCRSANYSPATQQP-UHFFFAOYSA-N
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Description

{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine is a heterocyclic compound that features a unique pyrano-pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets can lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine
  • {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-5-yl}methanamine

Uniqueness

{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine is unique due to its specific substitution pattern and the resulting chemical properties

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-4-yl)methanamine

InChI

InChI=1S/C8H13N3O/c1-11-7-2-3-12-8(4-9)6(7)5-10-11/h5,8H,2-4,9H2,1H3

InChI Key

ZCRSANYSPATQQP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(OCC2)CN

Origin of Product

United States

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